N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide (non-preferred name) is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide (non-preferred name) typically involves multi-step organic reactions The initial step often includes the formation of the pentacyclic core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is often required to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide (non-preferred name) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of additional functional groups on the pentacyclic core.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide (non-preferred name) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide (non-preferred name) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic structures and benzamide derivatives. Examples include:
Pentacyclic triterpenoids: These compounds share a similar core structure but differ in functional groups.
Benzamide derivatives: Compounds like N-phenylbenzamide have structural similarities but lack the complex pentacyclic core.
Uniqueness
N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide (non-preferred name) is unique due to its specific combination of a pentacyclic core and benzamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H22N2O3 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide |
InChI |
InChI=1S/C31H22N2O3/c34-29(18-9-2-1-3-10-18)32-19-11-8-12-20(17-19)33-30(35)27-25-21-13-4-5-14-22(21)26(28(27)31(33)36)24-16-7-6-15-23(24)25/h1-17,25-28H,(H,32,34) |
InChI Key |
IHEOBKCPEADIBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.